2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Description
Structural Characterization
Crystallographic Analysis via X-ray Diffraction
Crystallographic studies of quinoline derivatives often reveal essential insights into molecular packing and intermolecular interactions. For 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid, direct X-ray diffraction data are not explicitly reported in available literature. However, analogous quinoline derivatives exhibit specific packing motifs. For example, compounds with carboxylic acid groups and aromatic substituents frequently form hydrogen bonds or π–π stacking interactions. In related structures like dimethyl 5-(4-ethylphenyl)-4-[(4-ethylphenyl)ethynyl]-6,11-diphenyl-1,3,6,11-tetrahydro-2H-6,11-epoxycyclopenta[a]anthracene-2,2-dicarboxylate, C—H⋯π interactions dominate layer formation. While this compound differs in substituents, the presence of an ethoxyphenyl group and methyl substituents in the target molecule suggests potential for similar weak intermolecular interactions.
Table 1: Hypothetical Crystallographic Interactions
| Interaction Type | Donor/Acceptor Sites | Expected Distance Range |
|---|---|---|
| C—H⋯π | Aromatic C—H → Quinoline π | 3.0–4.0 Å |
| Hydrogen Bonding | Carboxylic O—H → Ethoxy O | 2.5–3.5 Å |
| π–π Stacking | Ethoxyphenyl → Quinoline | 3.3–4.0 Å |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The NMR profile of this compound can be reconstructed from analogous quinoline derivatives. Key signals include:
- Aromatic protons : The ethoxyphenyl group’s para-substituted aromatic protons typically resonate as a singlet at δ 6.8–7.2 ppm. The quinoline’s C2 and C3 protons (if present) would appear as multiplets in the δ 7.5–8.5 ppm range.
- Methyl groups : The 3,6-dimethyl substituents are expected to show singlets at δ 2.4–2.6 ppm.
- Carboxylic acid proton : In DMSO-d6, the O—H proton may appear as a broad singlet around δ 12–13 ppm.
- Ethoxy group : The —OCH2CH3 group’s methylene protons resonate as a quartet (δ 4.0–4.3 ppm), while the methyl group appears as a triplet (δ 1.3–1.5 ppm).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-4-24-15-8-6-14(7-9-15)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQVVQBIWXRIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 3,6-dimethylquinoline-4-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 3,6-Dimethylquinoline-4-carboxylic acid
- 4-Ethoxyphenylquinoline
Uniqueness
2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to the presence of both ethoxyphenyl and dimethyl groups on the quinoline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(4-Ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a quinoline core structure with an ethoxy group at the para position of the phenyl ring and dimethyl groups at the 3 and 6 positions. Its molecular formula is with a molecular weight of approximately 273.34 g/mol.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties . For instance, preliminary tests showed effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth.
Anticancer Properties
The compound has also been evaluated for anticancer activity . Research indicates that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values indicating substantial cytotoxicity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes and tumor progression.
- Receptor Modulation : The compound can bind to various receptors, modulating their activity and leading to downstream biological effects. For example, interaction with nuclear receptors could influence gene expression related to cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a notable minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a therapeutic agent for bacterial infections.
Study 2: Anticancer Activity
A detailed investigation into the anticancer properties revealed that the compound exhibited an IC50 value of 15 µM against MCF-7 cells. Further mechanistic studies indicated that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway through which the compound exerts its cytotoxic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Amodiaquine | Quinoline core; various substituents | Antimalarial activity |
| Quinine | Quinoline core; hydroxyl groups | Antimalarial and analgesic properties |
| Ethoxyquin | Ethoxy group; lacks quinoline structure | Antioxidant properties |
The unique combination of the ethoxy group and specific methyl substitutions distinguishes this compound from these similar compounds, potentially imparting unique biological activities not observed in others.
Q & A
Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid?
The compound can be synthesized via Friedländer condensation, utilizing substituted anilines and ketones under acidic or basic conditions. For example, reacting 4-ethoxybenzaldehyde derivatives with 2,5-dimethylcyclohexenone in the presence of ammonium acetate yields the quinoline core. Subsequent oxidation and carboxylation steps introduce the carboxylic acid moiety at the 4-position . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., ethoxy group at C4, methyl groups at C3/C6). Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 351.4 [M+H]) .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and quinoline ring vibrations (~1600 cm) .
Q. How should researchers handle stability concerns during storage?
Store the compound in airtight containers under inert gas (N) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light, as the quinoline core may undergo photodegradation. Stability tests via accelerated aging (40°C/75% RH for 6 months) are recommended to establish shelf-life .
Advanced Research Questions
Q. How can reaction yields be optimized for carboxylation at the quinoline 4-position?
Yields depend on the electrophilicity of the quinoline core. Pre-activation via bromination (NBS, DMF) at C4 followed by palladium-catalyzed carbonylation (CO, Pd(OAc), PPh) achieves >80% conversion. Microwave-assisted synthesis (120°C, 30 min) reduces side products like decarboxylated derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer assays often arise from variations in:
- Solubility : Use DMSO with ≤0.1% v/v to avoid cytotoxicity.
- Cell lines : Validate using multiple models (e.g., HepG2 for liver cancer, MCF-7 for breast cancer).
- Dosage : Perform dose-response curves (1–100 µM) to identify IC accurately .
Q. How can computational modeling guide structural modifications for enhanced bioactivity?
Docking studies (AutoDock Vina) against target proteins (e.g., EGFR kinase) identify favorable modifications:
Q. What are common pitfalls in interpreting metabolic stability data?
- Microsomal assays : Co-factor depletion (NADPH) may artificially inflate stability. Use LC-MS/MS to quantify parent compound and metabolites.
- Species differences : Human liver microsomes often metabolize quinolines faster than rodent models. Cross-validate with hepatocyte assays .
Methodological Troubleshooting
Q. How to address low purity in final products after synthesis?
- Byproduct identification : Use LC-MS to detect dimers or oxidation byproducts. Adjust reaction stoichiometry (e.g., reduce excess ketone in Friedländer condensation).
- Advanced purification : Employ preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .
Q. Why might crystallization attempts fail, and how to improve them?
Failure often results from:
- Polymorphism : Screen solvents (e.g., ethanol, acetone, acetonitrile) at varying temperatures.
- Impurities : Pre-purify via flash chromatography. Seed with microcrystalline samples to induce nucleation .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
